molecular formula C2H6BCl2S B1423711 Dichloro(dimethylsulfonio)boron(1-) CAS No. 63462-42-0

Dichloro(dimethylsulfonio)boron(1-)

Cat. No. B1423711
CAS RN: 63462-42-0
M. Wt: 143.85 g/mol
InChI Key: GVZAKKOKLYNJKU-UHFFFAOYSA-N
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Description

Dichloro(dimethylsulfonio)boron(1-) is a heterocyclic organic compound with the molecular formula C2H7BCl2S . It has a molecular weight of 144.86 and its IUPAC name is dichloro(dimethylsulfonio)boron(1-) . The compound is also known by other synonyms such as Dichloroborane dimethyl sulfide, and Dichloro(dimethyl sulfide)(hydro)boron .


Molecular Structure Analysis

The molecular structure of Dichloro(dimethylsulfonio)boron(1-) involves a boron atom bonded to two chlorine atoms and a dimethylsulfonio group . The exact structure would require further investigation through methods such as X-ray crystallography .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • Dichloro(dimethylamino)boron compounds have been used in the synthesis of complex organoboron structures, such as 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane, which did not achieve internal donor stabilization of a presumptive boron double bond despite efforts (Meller et al., 1998).
  • Sensing and Detection Applications :

    • Boronic acids, which can be derived from dichloro(dimethylsulfonio)boron(1-) compounds, are used in various sensing applications. This includes the detection of diols and strong Lewis bases like fluoride or cyanide in both homogeneous assays and heterogeneous detection (Lacina et al., 2014).
  • Environmental and Energy Applications :

    • Boron compounds, including those related to dichloro(dimethylsulfonio)boron(1-), have been explored for catalytic CO2 reduction. This includes the use of borane dimethylsulfide complex in hydroboration, i.e., catalytic reduction of carbon dioxide (Franz et al., 2019).
  • Material Science and Polymer Chemistry :

    • Dichloro(dimethylsulfonio)boron(1-) compounds have been involved in the synthesis of novel boron(III) subphthalocyanines, which possess interesting nonlinear optical, photophysical, and electrochemical properties (Rey et al., 1998).
  • Biomedical and Pharmaceutical Research :

    • Certain boron compounds, potentially including derivatives of dichloro(dimethylsulfonio)boron(1-), have been investigated for their ability to bind with biological molecules. This includes the modification of organic and bioorganic molecules for applications in cancer treatment and other medical fields (Semioshkin et al., 2008).

properties

InChI

InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAKKOKLYNJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693660
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(dimethylsulfonio)boron(1-)

CAS RN

63462-42-0
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroborane methyl sulfide complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(dimethylsulfonio)boron(1-)
Reactant of Route 2
Dichloro(dimethylsulfonio)boron(1-)

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